![molecular formula C16H12Cl2N2O B2563560 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 303996-82-9](/img/structure/B2563560.png)
2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Description
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 2,4-DCPP, is a heterocyclic aromatic compound belonging to the pyrazole family. It is an important synthetic intermediate used in the synthesis of various organic compounds and pharmaceuticals. It is also a key ingredient in many pesticides, herbicides, and fungicides. 2,4-DCPP has attracted considerable attention due to its potential as a synthetic intermediate, as well as its potential applications in medicine and agriculture.
Scientific Research Applications
- Anti-Inflammatory Agents : 2-chlorophenylacetic acid exhibits anti-inflammatory properties, making it a potential candidate for drug development .
- AhR Activation : Recent studies have revealed that aromatic hydrocarbon receptor (AhR) activation plays a role in tumor-associated macrophages (TAMs) in pancreatic ductal adenocarcinoma (PDAC) . Investigating the effects of 2-chlorophenylacetic acid on AhR signaling in TAMs could provide insights into cancer immunotherapy.
Pharmaceutical Research and Drug Development
Cancer Biology
properties
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-15(11-5-7-12(17)8-6-11)16(21)20(19-10)14-4-2-3-13(18)9-14/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYRUNKZVZVHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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